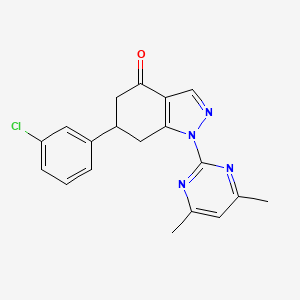![molecular formula C15H20N6O3 B4427529 1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427529.png)
1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
描述
The compound “1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the exact molecular structure of “this compound” is not provided in the searched resources .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure and the conditions under which it is reacted. Without specific information on its structure, it’s challenging to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, this information is not available for the compound .科学研究应用
CORM-3 has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, ischemia-reperfusion injury, and cancer. In sepsis, CORM-3 has been shown to reduce inflammation and improve survival rates in animal models. In ischemia-reperfusion injury, CORM-3 has been shown to protect against tissue damage and improve organ function. In cancer, CORM-3 has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo.
作用机制
CORM-3 releases carbon monoxide, which has been shown to have several beneficial effects on the body. Carbon monoxide can activate the heme oxygenase-1 pathway, which has anti-inflammatory and anti-apoptotic effects. Carbon monoxide can also activate soluble guanylate cyclase, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
CORM-3 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. CORM-3 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. CORM-3 has also been shown to reduce apoptosis in a variety of cell types, including cardiomyocytes and neurons. Finally, CORM-3 has been shown to induce vasodilation and improve blood flow in animal models.
实验室实验的优点和局限性
One advantage of using CORM-3 in lab experiments is that it is a carbon monoxide-releasing molecule, which allows for the controlled release of carbon monoxide. This can be useful in studying the effects of carbon monoxide on various biological processes. One limitation of using CORM-3 is that it can be difficult to work with due to its low solubility in aqueous solutions.
未来方向
There are several future directions for research on CORM-3. One area of interest is the development of more efficient synthesis methods for CORM-3. Another area of interest is the development of CORM-3 analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanisms of action of CORM-3 and to identify potential therapeutic applications in a variety of diseases.
Conclusion:
In conclusion, CORM-3 is a carbon monoxide-releasing molecule that has shown significant potential for therapeutic applications in a variety of diseases. CORM-3 has anti-inflammatory, anti-apoptotic, and vasodilatory effects, and has been shown to improve survival rates and organ function in animal models. While there are still limitations to using CORM-3 in lab experiments, there are several future directions for research that could lead to the development of more efficient and effective therapeutic applications.
安全和危害
属性
IUPAC Name |
4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-10-9-21-11-12(18(2)15(23)17-13(11)22)16-14(21)20(10)4-3-19-5-7-24-8-6-19/h9H,3-8H2,1-2H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYTUXSOHFZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
![5-methyl-3-[2-(4-morpholinyl)ethyl]-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4427454.png)
![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B4427474.png)

![8-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B4427488.png)
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4427493.png)

![11-allyl-3-sec-butyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4427518.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4427535.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)
